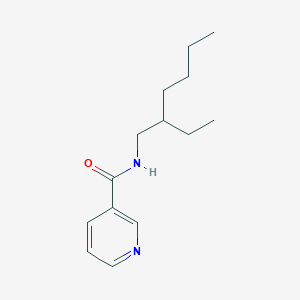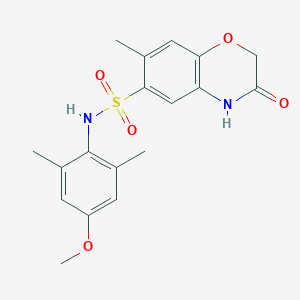
N-(2-ethylhexyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)nicotinamide, also known as NEA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of nicotinic acid and has been found to possess several biochemical and physiological effects.
科学的研究の応用
N-(2-ethylhexyl)nicotinamide has several potential scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cancer. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(2-ethylhexyl)nicotinamide is not fully understood. However, it has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has been found to have a protective effect on the liver and kidneys, and it has also been found to improve cognitive function.
実験室実験の利点と制限
N-(2-ethylhexyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on N-(2-ethylhexyl)nicotinamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for arthritis and cancer. Further studies are also needed to fully understand the mechanism of action of this compound and to improve its bioavailability.
合成法
N-(2-ethylhexyl)nicotinamide can be synthesized using several methods. One of the most common methods is the reaction of 2-ethylhexanol and nicotinic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
InChIキー |
LAMZDBBLBQNWLV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)


